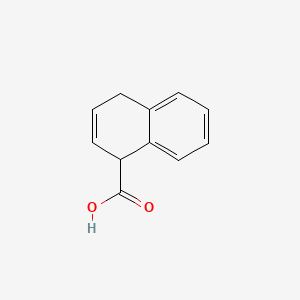

1,4-dihydronaphthalene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dihydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7,10H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCVQHLQUUOXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965389 | |

| Record name | 1,4-Dihydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-73-9 | |

| Record name | 1-Naphthalenecarboxylic acid, 1,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Resolution Via Diastereomeric Salt Formation:

This classical method is one of the most widely used for the resolution of racemic acids. The principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. This reaction forms a mixture of two diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. sielc.com

The process involves the following steps:

Salt Formation: The racemic 1,4-dihydronaphthalene-1-carboxylic acid is treated with a single enantiomer of a chiral amine (the resolving agent) in a suitable solvent.

Separation: The resulting diastereomeric salts are separated, most commonly by fractional crystallization. One diastereomer will typically be less soluble and will crystallize out of the solution first.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid to protonate the carboxylate anion, thereby liberating the enantiomerically pure carboxylic acid. The chiral amine can often be recovered and reused.

The success of this method depends heavily on the choice of the chiral resolving agent and the crystallization solvent.

Commonly used chiral resolving agents for carboxylic acids are naturally occurring alkaloids or synthetic chiral amines. A selection of these is presented in the table below.

| Chiral Resolving Agent | Type | Typical Application |

|---|---|---|

| Brucine | Alkaloid | Resolution of acidic compounds |

| Strychnine | Alkaloid | Resolution of acidic compounds |

| Quinine | Alkaloid | Resolution of acidic compounds |

| (R)- or (S)-1-Phenylethylamine | Synthetic Amine | Resolution of acidic compounds |

| (1S,2R,4R)-(–)-2,10-Camphorsultam | Synthetic Auxiliary | Formation of separable diastereomeric amides |

Chromatographic Resolution:

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.govresearchgate.net In this method, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

For the separation of acidic compounds like 1,4-dihydronaphthalene-1-carboxylic acid, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and quinine-based anion-exchange CSPs are often effective. nih.govresearchgate.net The mobile phase composition, which typically consists of an organic solvent with an acidic modifier, can be optimized to achieve baseline separation of the enantiomers. nih.gov

An example of HPLC conditions for the separation of a chiral dihydropyridine (B1217469) monocarboxylic acid, a structurally related compound, is detailed below. nih.gov

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | tert-Butylcarbamoylquinine on thiol-modified silica |

| Mobile Phase | 0.125% Acetic acid in acetonitrile |

| Flow Rate | 1 mL/min |

| Temperature | 25 °C |

| Enantioselectivity (α) | 1.25 |

| Resolution (Rs) | 3.0 |

This chromatographic approach offers the advantage of being applicable to small-scale analytical determinations of enantiomeric purity as well as to larger-scale preparative separations. sielc.com

Chemical Reactivity and Mechanistic Investigations of 1,4 Dihydronaphthalene 1 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional handle that participates in a variety of classic organic reactions, including esterification, amidation, and conversion to more reactive acyl derivatives like acyl halides and anhydrides. cymitquimica.comjackwestin.com These transformations proceed via nucleophilic acyl substitution mechanisms. khanacademy.orgorgoreview.com

Esterification of 1,4-dihydronaphthalene-1-carboxylic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product (the ester), it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. youtube.com

Alternative methods include reacting the carboxylate salt with a primary alkyl halide or using dehydrating agents. While various alcohols can be used, the reaction rate can be influenced by steric hindrance from both the alcohol and the carboxylic acid. libretexts.org

| Alcohol (R'-OH) | Reagents/Conditions | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalyst), Heat | Methyl 1,4-dihydronaphthalene-1-carboxylate |

| Ethanol (CH₃CH₂OH) | H₂SO₄ (catalyst), Heat | Ethyl 1,4-dihydronaphthalene-1-carboxylate |

| Benzyl Alcohol (C₆H₅CH₂OH) | H₂SO₄ (catalyst), Heat | Benzyl 1,4-dihydronaphthalene-1-carboxylate |

The conversion of this compound to its corresponding amide requires reaction with ammonia (B1221849) or a primary or secondary amine. However, the direct reaction is often inefficient because amines are basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. khanacademy.org

To facilitate this transformation, coupling agents are typically employed. Dicyclohexylcarbodiimide (DCC) is a common reagent that activates the carboxylic acid by converting the hydroxyl group into a better leaving group. khanacademy.org The amine can then act as a nucleophile, attacking the activated carbonyl carbon to form the amide. khanacademy.org Modern catalytic methods using boronic acids or transition metals have also been developed for direct amidation, often proceeding under milder conditions. mdpi.comlookchem.com

| Amine (R'R''NH) | Reagents/Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | DCC, Heat | 1,4-Dihydronaphthalene-1-carboxamide |

| Aniline (C₆H₅NH₂) | DCC, Heat | N-Phenyl-1,4-dihydronaphthalene-1-carboxamide |

| Diethylamine ((CH₃CH₂)₂NH) | DCC, Heat | N,N-Diethyl-1,4-dihydronaphthalene-1-carboxamide |

To increase the reactivity of the carboxyl group, this compound can be converted into an acyl halide or an acid anhydride (B1165640). Acyl halides are among the most reactive carboxylic acid derivatives. pressbooks.pub Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org Similarly, acyl bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). orgoreview.comlibretexts.org These reagents work by converting the hydroxyl group into an excellent leaving group. orgoreview.com

Once formed, the acyl halide, such as 1,4-dihydronaphthalene-1-carbonyl chloride, is a highly valuable intermediate. It can react with a carboxylate salt (or another molecule of the parent carboxylic acid in the presence of a base like pyridine) to form an acid anhydride. libretexts.orgnih.govlibretexts.org This reaction provides access to symmetrical or mixed anhydrides. wikipedia.org

| Starting Material | Reagents/Conditions | Product |

|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | 1,4-Dihydronaphthalene-1-carbonyl chloride |

| 1,4-Dihydronaphthalene-1-carbonyl chloride + this compound | Pyridine | 1,4-Dihydronaphthalene-1-carboxylic anhydride |

Reactions Involving the Dihydroaromatic Ring System

The dihydroaromatic ring of this compound contains a non-conjugated diene system, which imparts reactivity distinct from that of a fully aromatic naphthalene (B1677914) ring. The double bonds in this system are susceptible to addition reactions.

The double bonds within the dihydroaromatic ring can undergo electrophilic addition. In the case of this compound, the system behaves like a typical alkene. The addition of electrophiles such as hydrogen halides (H-X) or halogens (X₂) would be expected to occur across one of the double bonds.

For a related compound, 1,3-butadiene, electrophilic addition of HBr leads to both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orgchemistrysteps.com In 1,4-dihydronaphthalene (B28168), the two double bonds are isolated, not conjugated. Therefore, the reaction of an electrophile like Br₂ would proceed via a standard electrophilic addition mechanism across one of the double bonds, likely forming a dibromo-tetrahydronaphthalene derivative. The regioselectivity would be influenced by the electronic effects of the carboxylic acid group and the stability of the carbocation intermediate formed.

| Electrophile | Conditions | Expected Product Class |

|---|---|---|

| Bromine (Br₂) | Inert solvent (e.g., CCl₄) | Dibromo-tetrahydronaphthalene-carboxylic acid derivative |

| Hydrogen Bromide (HBr) | Inert solvent | Bromo-tetrahydronaphthalene-carboxylic acid derivative |

Direct nucleophilic addition to the unactivated alkene double bonds of the dihydroaromatic ring is generally challenging due to the electron-rich nature of the π-system. Such reactions typically require either strong activation of the ring system by potent electron-withdrawing groups directly conjugated to the double bond (facilitating Michael-type additions) or the use of organometallic reagents under specific catalytic conditions.

In this compound, the carboxylic acid group is not directly conjugated with the double bonds, making standard Michael additions unlikely. However, specialized transition-metal-catalyzed reactions could potentially facilitate the addition of nucleophiles. For instance, palladium-catalyzed ring-opening additions of arylboronic acids have been reported for related heterobicyclic alkenes, suggesting that similar advanced synthetic methods might be applicable. nih.gov Such pathways represent a frontier in the functionalization of this scaffold and are not as broadly established as the electrophilic addition or carboxylic acid transformations.

Pericyclic Reactions, including Cycloadditions and Rearrangements

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a fundamental class of transformations in organic chemistry. msu.edu These reactions, including cycloadditions and rearrangements, are distinguished by their high stereospecificity and are typically governed by the conservation of orbital symmetry. msu.edursc.org While specific studies on the pericyclic reactivity of this compound are not extensively documented, the inherent structural features of the molecule—a diene system within the dihydronaphthalene core and a carboxylic acid substituent—suggest a potential for engaging in such transformations.

Cycloadditions:

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The diene moiety within the 1,4-dihydronaphthalene ring system could potentially participate as either a diene or a dienophile in Diels-Alder reactions. For instance, derivatives of 1,2-dihydronaphthalene (B1214177) have been shown to undergo domino transformations involving [4+2] cycloaddition reactions. rsc.org While the electronic effect of the C1-carboxylic acid group on the diene at the C2-C3 and C4a-C8a positions of this compound would influence its reactivity, it is conceivable that it could react with suitable dienophiles or dienes under appropriate conditions.

The reactivity of related bridged systems, such as 1,4-epoxy-1,4-dihydronaphthalene (B1582345), has been explored in cycloaddition reactions. This compound has been shown to react with various dipolar compounds and dienes. researchgate.net For example, its reaction with 7-(methoxycarbonyl)cycloheptatriene and cyclohexadiene results in the exclusive formation of specific adducts. researchgate.net Although the epoxy bridge significantly alters the electronic and steric properties compared to the simple dihydronaphthalene, these studies on analogous structures provide a framework for predicting the potential cycloaddition behavior of 1,4-dihydronaphthalene derivatives.

Rearrangements:

Sigmatropic rearrangements, a key class of pericyclic reactions, involve the migration of a sigma-bond across a conjugated system. msu.edu In the context of this compound, the potential for such rearrangements would depend on the specific reaction conditions and the presence of activating groups. For example, the Cope rearrangement, a wiley-vch.dewiley-vch.de-sigmatropic rearrangement, has been observed in adducts derived from the cycloaddition of 1,4-dihydro-1,4-epoxynaphthalene with cyclooctatetraene. researchgate.net

The following table summarizes potential pericyclic reactions based on the reactivity of analogous compounds.

| Reaction Type | Potential Reactants/Conditions | Expected Product Class | Reference |

| Diels-Alder Cycloaddition | Electron-deficient dienophile | Polycyclic adduct | rsc.org |

| wiley-vch.dewiley-vch.de-Sigmatropic Rearrangement | Thermal or catalytic activation | Isomeric dihydronaphthalene derivative | researchgate.net |

Oxidation and Reduction Chemistry of the Dihydro Naphthalene Moiety

The chemical reactivity of this compound is significantly influenced by the dihydronaphthalene core, which can undergo both oxidation to a fully aromatic system and reduction to a saturated ring system.

Oxidation:

The oxidation of the dihydronaphthalene moiety in this compound is expected to lead to the formation of a naphthalene derivative. This aromatization process can be achieved using various oxidizing agents. The oxidation of 1,4-dihydronaphthalene itself can yield 1,4-naphthoquinone (B94277) derivatives. The presence of the carboxylic acid group at the 1-position would influence the regioselectivity and feasibility of such an oxidation.

Furthermore, oxidative cleavage of the double bond within the dihydronaphthalene ring is a potential reaction pathway. Reagents such as ozone followed by an oxidative workup, or catalytic systems like OsO₄/Oxone, are known to cleave carbon-carbon double bonds to yield carboxylic acids or ketones. organic-chemistry.org In the case of this compound, this could lead to the formation of dicarboxylic acid derivatives.

Reduction:

The reduction of this compound can occur at two primary sites: the dihydronaphthalene ring system and the carboxylic acid functional group.

The dihydronaphthalene core can be reduced to a tetrahydronaphthalene (tetralin) structure. The reduction of naphthalene to 1,4-dihydronaphthalene is a known process, and further reduction to tetralin is also well-established. nist.govresearchgate.net This transformation can be accomplished through catalytic hydrogenation or using reducing agents like sodium in an alcohol solvent. google.com

The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, while sodium borohydride (B1222165) (NaBH₄) is generally not sufficiently reactive to reduce carboxylic acids. libretexts.orgyoutube.com The reduction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate which is then further reduced to the primary alcohol. libretexts.org

The selective reduction of either the dihydronaphthalene moiety or the carboxylic acid group would require careful selection of reagents and reaction conditions. For instance, certain chemoselective reducing agents might allow for the reduction of the carboxylic acid without affecting the aromatic system.

The table below outlines the expected products from the oxidation and reduction of this compound.

| Reaction Type | Reagent/Condition | Moiety | Product | Reference |

| Oxidation | Mild Oxidizing Agent | Dihydronaphthalene Ring | Naphthalene-1-carboxylic acid | |

| Oxidation | Strong Oxidizing Agent (e.g., O₃, oxidative workup) | Alkene in Dihydronaphthalene Ring | Dicarboxylic acid derivative | organic-chemistry.org |

| Reduction | Catalytic Hydrogenation | Dihydronaphthalene Ring | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | nist.gov |

| Reduction | LiAlH₄ | Carboxylic Acid | (1,4-Dihydronaphthalen-1-yl)methanol | libretexts.orgyoutube.com |

Catalytic Transformations Involving this compound

Catalytic methods offer powerful tools for the transformation of organic molecules with high efficiency and selectivity. For this compound, catalytic transformations could target the dihydronaphthalene core, the carboxylic acid functionality, or both.

The dihydronaphthalene moiety is a versatile scaffold for catalytic transformations. For instance, gold-catalyzed domino reactions of ortho-alkynylbenzaldehydes have been shown to produce tetracyclic structures incorporating a 1,2-dihydronaphthalene unit. rsc.org While this is a synthetic route to dihydronaphthalenes, it highlights the amenability of the dihydronaphthalene system to transition metal catalysis.

The carboxylic acid group can participate in a variety of catalytic reactions. Decarboxylative transformations, where the carboxylic acid group is replaced, are of significant interest. rsc.org These reactions can be catalyzed by various transition metals and can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the combination of the dihydronaphthalene core and the carboxylic acid group opens up possibilities for tandem catalytic reactions. For example, a catalytic process could first involve a transformation of the dihydronaphthalene ring, followed by a reaction at the carboxylic acid, or vice versa. The synthesis of aryldihydronaphthalene derivatives, which are structurally related to the target molecule, has been achieved through various catalytic cyclization and coupling reactions, including those catalyzed by Lewis acids, rhodium, and indium. nih.gov

The following table presents potential catalytic transformations for this compound based on known reactivity of its constituent functional groups.

| Reaction Type | Catalyst | Potential Transformation | Product Class | Reference |

| Decarboxylative Coupling | Transition Metal (e.g., Pd, Cu) | Replacement of the carboxylic acid with another functional group | Substituted 1,4-dihydronaphthalene | rsc.org |

| Catalytic Hydrogenation | Pd/C, PtO₂ | Reduction of the dihydronaphthalene ring | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | nist.gov |

| Lewis Acid Catalysis | In(III), TMSBr | Cascade cyclization reactions with other unsaturated systems | Complex polycyclic structures | nih.gov |

Derivatives and Analogues of 1,4 Dihydronaphthalene 1 Carboxylic Acid

Synthesis and Reactivity of Substituted 1,4-Dihydronaphthalene-1-carboxylic Acids

The synthesis of substituted 1,4-dihydronaphthalene-1-carboxylic acids often involves multi-step sequences starting from readily available precursors like substituted tetralones. A common strategy for introducing substituents at specific positions on the naphthalene (B1677914) core, particularly for related 3,4-dihydronaphthalene-2-carboxylic acids, employs modern cross-coupling reactions. For instance, a hydroxyl group on the aromatic ring of a tetralone can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed coupling reactions. This allows for the introduction of various aryl or other functional groups via Negishi or Heck-type reactions. tandfonline.com Subsequent chemical steps can then be used to construct the dihydronaphthalene carboxylic acid moiety.

The reactivity of the carboxylic acid group itself is a key consideration. Carboxylic acids are moderately reactive and can be converted into a range of derivatives such as esters, amides, and acid chlorides through nucleophilic acyl substitution. libretexts.org However, the hydroxyl group (-OH) is a poor leaving group, meaning the carboxylic acid must often be activated to facilitate these transformations. libretexts.org Common methods include conversion to a more reactive acid chloride using reagents like thionyl chloride, or to an activated ester. libretexts.org

The reactivity of the dihydronaphthalene ring system is also of interest. For example, studies on related naphthalene diimides bearing carboxyalkyl substituents have shown that upon photoexcitation, an intramolecular electron transfer can occur from the carboxylate to the naphthalene core. This process generates a reactive radical species, highlighting a photochemical reactivity pathway that is distinct from ground-state reactions. nih.gov

Table 1: Synthetic Strategies for Substituted Dihydronaphthalene Carboxylic Acid Analogues

| Starting Material | Key Transformation | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|---|

| 6-Hydroxy-tetralone | Triflation, then Negishi Coupling | Cross-coupling | 6-Aryl-tetralone derivative | tandfonline.com |

| 6-Triflyloxy-dihydronaphthalene ester | Methoxycarbonylation | Heck-type reaction | Dihydronaphthalene dicarboxylate intermediate | tandfonline.com |

| Carboxylic Acid | Reaction with Thionyl Chloride | Nucleophilic Acyl Substitution | Acid Chloride | libretexts.org |

Exploration of Bioisosteric Analogues

Several functional groups are recognized as effective bioisosteres for carboxylic acids. nih.govnih.gov Tetrazoles are among the most widely used, as their acidity (pKa ≈ 4.5–4.9) is very similar to that of carboxylic acids, allowing them to engage in similar ionic interactions. drughunter.com Sulfonamides are another class of bioisosteres; while they are generally weaker acids (pKa ≈ 9–10), they can form similar hydrogen bond interactions and may offer improved metabolic stability. drughunter.comresearchgate.net Other important bioisosteres include hydroxamic acids, which are moderately acidic and are known for their metal-chelating properties, and various planar, heterocyclic groups like 3-hydroxyisoxazole. nih.gov The choice of a bioisostere is highly context-dependent, as properties like lipophilicity, acidity, and hydrogen bonding capability must be balanced to achieve the desired biological effect. nih.gov

Table 2: Common Bioisosteres for Carboxylic Acids

| Bioisostere | Typical pKa | Key Features | References |

|---|---|---|---|

| Tetrazole | ~4.5 - 4.9 | Similar acidity to carboxylic acid; planar aromatic ring. | drughunter.comnih.gov |

| Sulfonamide | ~9 - 10 | Weaker acid; can improve metabolic stability and permeability. | drughunter.comresearchgate.net |

| Acyl Sulfonamide | ~2 - 4 | Stronger acid than carboxylic acid; mimics geometry. | drughunter.com |

| Hydroxamic Acid | ~8 - 9 | Moderately acidic; strong metal chelator. | nih.gov |

Polycyclic Architectures Derived from 1,4-Dihydronaphthalene-1-carboxylic Acid Scaffolds

The 1,4-dihydronaphthalene (B28168) scaffold contains a conjugated diene system, making it a valuable component in cycloaddition reactions for the synthesis of more complex polycyclic molecules. The most prominent of these is the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.orglibretexts.org

In a Diels-Alder reaction, the diene within the dihydronaphthalene ring system can react with a dienophile (an alkene or alkyne) to construct a new ring, thereby generating a polycyclic architecture. wikipedia.org The reaction proceeds in a concerted fashion, simultaneously forming two new carbon-carbon bonds. wikipedia.org The efficiency and outcome of the reaction are influenced by the electronic properties of both the diene and the dienophile. Electron-withdrawing groups on the dienophile typically accelerate the reaction. organic-chemistry.org

For example, the reaction of a dihydronaphthalene with a simple dienophile like maleic anhydride (B1165640) or an acetylene (B1199291) derivative would yield a rigid, bridged polycyclic system. Such structures are valuable as scaffolds in materials science and for the synthesis of natural products. wikipedia.org In some cases, the initial cycloadduct can undergo further reactions, such as dehydrogenation, to yield a fully aromatic polycyclic system. This two-step process is known as a dehydrogenative Diels-Alder reaction and provides access to functionalized naphthalene and other polycyclic aromatic compounds. nih.gov There have been reports of dihydronaphthalene derivatives reacting with dienophiles such as 2,4-hexadienoic acid to produce non-crystalline polycyclic adducts. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4-hexadienoic acid |

| 3,4-dihydronaphthalene-2-carboxylic acid |

| 3-hydroxyisoxazole |

| 6-Aryl-tetralone |

| 6-Hydroxy-tetralone |

| Acyl Sulfonamide |

| Hydroxamic Acid |

| Maleic anhydride |

| Sulfonamide |

| Tetrazole |

| Thionyl chloride |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,4-dihydronaphthalene-1-carboxylic acid in solution. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all resonant signals and provides critical information about the conformation of the partially saturated ring.

The dihydronaphthalene ring system is known to exist in a non-planar, boat-like conformation. The introduction of a carboxylic acid group at the C1 position influences the conformational equilibrium and the chemical environment of the nearby protons and carbons. Conformational analysis of various 1,4-dihydronaphthalene (B28168) derivatives suggests that the molecule rapidly interconverts between two boat conformations. acs.orgacs.org The specific orientation of the carboxylic acid group (pseudo-axial or pseudo-equatorial) would be a key determinant of the observed NMR parameters. tandfonline.com

The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic, olefinic, and aliphatic protons. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the molecule's conformation.

Aromatic Protons (H5-H8): These protons on the fused benzene (B151609) ring would appear in the downfield region, typically between 7.0 and 7.5 ppm, as complex multiplets.

Olefinic Protons (H2, H3): The protons on the double bond within the dihydro-ring would resonate in the olefinic region, generally between 5.8 and 6.5 ppm. They would likely appear as a multiplet due to coupling with each other and with the adjacent aliphatic protons.

Aliphatic Protons (H1, H4): The benzylic proton at C1 (H1) and the methylene (B1212753) protons at C4 (H4a, H4b) are in the aliphatic region.

The H1 proton, being adjacent to both the aromatic ring and the carboxylic acid group, is expected to be deshielded and appear as a multiplet around 4.0 ppm. Its exact chemical shift and coupling constants would be highly dependent on its pseudo-axial or pseudo-equatorial orientation.

The two protons at the C4 position are diastereotopic and should exhibit distinct chemical shifts, appearing as a complex multiplet likely in the range of 3.2-3.6 ppm. acs.org

Carboxylic Acid Proton (-COOH): This proton is typically a broad singlet and can appear over a wide range of chemical shifts (10-13 ppm), often exchanging with trace water in the solvent.

The vicinal coupling constants between the protons on the non-aromatic ring are particularly informative for conformational analysis. The magnitude of these couplings, interpreted through the Karplus equation, can help determine the dihedral angles and thus the preferred conformation of the ring. tandfonline.com

Table 1: Predicted ¹H NMR Data for this compound (Based on data for parent and substituted 1,4-dihydronaphthalenes)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5, H6, H7, H8 | 7.0 - 7.5 | m |

| H2, H3 | 5.8 - 6.5 | m |

| H1 | ~ 4.0 | m |

| H4a, H4b | 3.2 - 3.6 | m |

| -COOH | 10 - 13 | br s |

m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded, expected to resonate in the 170-180 ppm range.

Aromatic and Olefinic Carbons: The eight sp² hybridized carbons (four aromatic quaternary, four aromatic CH, and two olefinic CH) would appear in the 120-145 ppm region.

Aliphatic Carbons: The sp³ hybridized carbons at C1 and C4 would be found in the upfield region of the spectrum. The C1 carbon, bearing the carboxylic acid group, would be more deshielded than the C4 methylene carbon.

Table 2: Predicted ¹³C NMR Data for this compound (Based on general chemical shift ranges and data for related structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 180 |

| C4a, C8a (Aromatic Quaternary) | 130 - 140 |

| C5, C6, C7, C8 (Aromatic CH) | 120 - 130 |

| C2, C3 (Olefinic CH) | 125 - 135 |

| C1 (Aliphatic CH) | 40 - 50 |

| C4 (Aliphatic CH₂) | 30 - 40 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling correlations between protons, confirming the connectivity within the spin systems (e.g., H1-H2, H2-H3, H3-H4a/b).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. It would be the most direct method to determine the stereochemistry and preferred conformation by observing NOEs between protons that are close in space but not necessarily bonded, such as between a pseudo-axial H1 and other axial or pseudo-axial protons in the ring.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing insights into bonding and molecular dynamics.

The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group, in addition to signals from the hydrocarbon framework. The NIST WebBook provides IR data for the parent compound, 1,4-dihydronaphthalene, and the related 1,4-dihydronaphthalene-1,4-dicarboxylic acid, which serve as excellent references. nist.govnist.govnist.gov

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected between 1700 and 1720 cm⁻¹. Its position can be influenced by hydrogen bonding.

C=C Stretches: Aromatic and olefinic C=C stretching vibrations will give rise to several medium to weak bands in the 1450-1650 cm⁻¹ region.

C-O Stretch and O-H Bend: These vibrations associated with the carboxylic acid group typically appear in the 1210-1320 cm⁻¹ (C-O stretch) and 920-950 cm⁻¹ (out-of-plane O-H bend) regions.

Table 3: Key Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1720 | Strong |

| C=C Stretch (Aromatic/Olefinic) | 1450 - 1650 | Medium-Weak |

| C-O Stretch | 1210 - 1320 | Medium |

| O-H Bend (Out-of-plane) | 920 - 950 | Medium, Broad |

Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is scarce, studies on the parent 1,4-dihydronaphthalene molecule show its utility. nih.gov In Raman spectra, non-polar bonds often produce stronger signals than in IR.

For this compound, the C=C stretching vibrations of the aromatic and olefinic systems would be expected to give strong Raman signals in the 1550-1650 cm⁻¹ range. The symmetric vibrations of the hydrocarbon skeleton would also be prominent. The C=O stretch of the carboxylic acid, while strong in the IR, would likely be a weaker band in the Raman spectrum. This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for a comprehensive vibrational analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of this compound. The molecular formula of the compound is C₁₁H₁₀O₂. cymitquimica.com This composition allows for the calculation of its exact molecular weight, a fundamental piece of data confirmed by high-resolution mass spectrometry.

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, although it may be weak for carboxylic acids. youtube.com The fragmentation of this compound is governed by the characteristic behavior of carboxylic acids and the stability of the dihydronaphthalene moiety. The primary fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group. libretexts.orglibretexts.org

Key fragmentation processes include:

Loss of the Carboxyl Group: A prominent fragmentation pathway is the loss of the entire carboxylic acid group (-COOH), which has a mass of 45 Da. libretexts.org This leads to the formation of a stable dihydronaphthalenyl cation.

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond can result in the loss of a hydroxyl radical (•OH), corresponding to a fragment with a mass of M-17. libretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is another possible fragmentation, leading to a peak at M-44.

The base peak in the spectrum is often the result of the most stable fragment formed. For carboxylic acids, fragments resulting from McLafferty rearrangement can also be significant if a suitable gamma-hydrogen is present. youtube.com

| Fragment Ion | Proposed Structure/Loss | Mass-to-Charge Ratio (m/z) | Significance |

|---|---|---|---|

| [C₁₁H₁₀O₂]⁺ | Molecular Ion (M⁺) | 174.2 | Confirms the molecular weight of the compound. |

| [C₁₁H₉O]⁺ | Loss of •OH | M - 17 | Indicates cleavage of the hydroxyl group from the carboxylic acid. libretexts.org |

| [C₁₀H₁₀]⁺ | Loss of CO₂ | M - 44 | Represents decarboxylation of the parent molecule. |

| [C₁₀H₉]⁺ | Loss of •COOH | M - 45 | Results from the loss of the entire carboxyl group, often a stable fragment. libretexts.org |

Electronic Spectroscopy for Delocalization and Energy State Characterization

Electronic spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugated systems and energy levels.

The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the 1,4-dihydronaphthalene chromophore. This system contains a benzene ring fused to a cyclohexadiene ring, resulting in a conjugated π-electron system that absorbs ultraviolet radiation. uobabylon.edu.iq The absorption of UV light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). uobabylon.edu.iq

For the parent molecule, 1,4-dihydronaphthalene, spectroscopic studies have identified the key electronic transitions. researchgate.net The carboxylic acid group (-COOH) attached at the 1-position acts as an auxochrome. Its presence can influence the energy of the molecular orbitals, typically causing a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) and potentially increasing the intensity of the absorption (a hyperchromic effect) compared to the unsubstituted parent compound. libretexts.org The electronic transitions are of the π → π* type, characteristic of aromatic and conjugated systems. uobabylon.edu.iq

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective spectroscopic technique used to study the electronic structure of molecules in their excited states. mdpi.comnih.gov For 1,4-dihydronaphthalene and its derivatives, LIF can be employed to excite specific vibronic transitions within the first singlet excited state (S₁). researchgate.net

By tuning a laser to a specific absorption wavelength and analyzing the emitted fluorescence, detailed information about the vibrational energy levels in both the ground (S₀) and excited (S₁) electronic states can be obtained. researchgate.netcolab.ws This allows for the construction of a precise energy map of the molecule's low-frequency vibrations. researchgate.net Analysis of the fluorescence excitation spectrum and single-vibrational-level fluorescence spectra can reveal the molecule's potential energy surface and conformational dynamics, such as the ring-puckering motion of the dihydronaphthalene core. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not detailed in the available literature, the technique would provide invaluable data.

A successful single-crystal X-ray diffraction analysis would yield:

Atomic Coordinates: The exact position of every atom (carbon, oxygen, and hydrogen) in the crystal lattice.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry. mdpi.com

Conformation: The specific puckering of the dihydro-aromatic ring and the orientation of the carboxylic acid substituent.

Supramolecular Structure: Crucial information on intermolecular interactions. In the solid state, carboxylic acids typically form strong hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. mdpi.com This technique would elucidate the nature of these hydrogen bonds and other crystal packing forces.

This data is crucial for understanding the molecule's physical properties and its interactions in a biological or material context.

Elemental Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₁H₁₀O₂) to verify the compound's elemental composition and purity. The theoretical composition is calculated based on the atomic masses of the constituent elements.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Theoretical Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 75.84% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.79% |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.37% |

| Total | C₁₁H₁₀O₂ | - | - | 174.199 | 100.00% |

Computational and Theoretical Investigations of 1,4 Dihydronaphthalene 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the behavior of 1,4-dihydronaphthalene-1-carboxylic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) has become a primary tool for studying naphthalene (B1677914) derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations focus on the electron density to determine the ground-state properties of a molecule. For this compound, DFT studies can predict a range of important parameters.

Key insights from DFT studies on related molecules suggest that the electronic properties of this compound are significantly influenced by the interplay between the dihydronaphthalene core and the carboxylic acid group. semanticscholar.orgresearchgate.net The distribution of electron density, for instance, can be mapped to identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.com For similar aromatic carboxylic acids, DFT calculations have been instrumental in determining these values. arxiv.org

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Acids Note: This table presents typical data obtained from DFT calculations for aromatic acids and is for illustrative purposes, as specific data for this compound is not readily available in the literature.

| Parameter | Predicted Value | Significance for this compound |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons and reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Suggests the molecule's overall electronic stability and resistance to excitation. |

| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods can be computationally more demanding than DFT but can offer higher accuracy for certain properties. Methods like Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory are used to incorporate electron correlation effects more rigorously.

For molecules like this compound, ab initio calculations can provide benchmark data for its structural parameters, vibrational frequencies, and thermochemical properties. researchgate.net These calculations are particularly valuable for validating the results obtained from DFT and for studying excited states and reaction barriers where DFT might be less reliable.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around single bonds, particularly the bond connecting the carboxylic acid group to the dihydronaphthalene ring. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org By mapping the PES, chemists can visualize the energy landscape of the molecule, identifying energy minima that correspond to stable conformers and saddle points that represent transition states between them. wikipedia.orgyoutube.com For the parent 1,4-dihydronaphthalene (B28168), the boat-like conformation of the partially saturated ring is a key structural feature. The addition of a carboxylic acid substituent at the C1 position introduces further complexity. Studies on similar substituted dihydronaphthalenes indicate that the substituent can exist in either a pseudo-axial or pseudo-equatorial position, with the equatorial position often being more stable to minimize steric hindrance. rsc.org In the case of carboxylic acids, intramolecular hydrogen bonding can also influence conformational preference. nih.gov

Table 2: Hypothetical Conformational Energy Profile of this compound This table illustrates the type of data generated from conformational analysis. The values are hypothetical examples.

| Conformer | Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Equatorial-Syn | ~180° | 0.0 | Carboxylic acid group is in the equatorial position, with the hydroxyl proton pointing towards the carbonyl oxygen. |

| Equatorial-Anti | ~0° | +2.5 | Carboxylic acid group is in the equatorial position, with the hydroxyl proton pointing away from the carbonyl oxygen. |

| Axial-Syn | ~60° | +1.8 | Carboxylic acid group is in the axial position, potentially leading to steric interactions. |

| Axial-Anti | ~-120° | +4.0 | Carboxylic acid group is in the axial position with an unfavorable orientation. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. smu.edu This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility.

For this compound, computational studies can elucidate mechanisms of reactions such as its synthesis or subsequent transformations. For instance, the synthesis of dihydronaphthalene derivatives can involve complex cyclization reactions. nih.gov DFT calculations can be employed to model the proposed intermediates and transition states, providing evidence for the most likely reaction pathway. nih.govresearchgate.net These studies can also explain stereochemical outcomes by comparing the energies of different diastereomeric transition states. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its behavior in different environments, such as in solution. These simulations can reveal how the molecule interacts with solvent molecules, its translational and rotational motion, and the flexibility of its structure. nih.gov MD is particularly useful for understanding how the molecule might interact with a biological target, such as an enzyme active site, by simulating the complex dynamics of the protein-ligand system. nih.gov Studies on related naphthalene derivatives have used MD to investigate their distribution and orientation within lipid membranes. nih.gov Furthermore, MD simulations can be used to explore the self-assembly of molecules in solution. rsc.org

Applications and Emerging Roles in Chemical Sciences Excluding Clinical Applications

Utility in Complex Organic Synthesis as a Building Block

The dihydronaphthalene framework is a key structural motif found in numerous natural products and bioactive compounds, making it a valuable intermediate in organic synthesis. nih.gov Aryldihydronaphthalenes (ADHNs) and their derivatives are recognized as crucial synthetic intermediates for creating highly functionalized and structurally diverse molecules, such as aryltetralins and arylnaphthalenes. nih.gov The synthesis of novel dihydronaphthalene derivatives, for instance those starting from 6-methoxy-1-tetralone, highlights the utility of the dihydronaphthalene scaffold in constructing complex heterocyclic systems. nih.gov

The 1,4-dihydronaphthalene-1-carboxylic acid molecule, in particular, offers two primary sites for chemical modification. The carboxylic acid group (-COOH) is a versatile handle for a wide range of chemical transformations. cymitquimica.com It can readily undergo reactions such as:

Esterification: Reacting with alcohols to form esters.

Amidation: Reacting with amines to form amides.

Reduction: Conversion to a primary alcohol.

Conversion to acyl halides: Providing a more reactive species for subsequent reactions.

These transformations allow chemists to link the dihydronaphthalene core to other molecular fragments, building more complex structures. The partially saturated ring can also be manipulated, for example, through aromatization to form a fully aromatic naphthalene (B1677914) system or through further reduction. The strategic use of this building block allows for the efficient and regioselective synthesis of complex target molecules. nih.gov

Contributions to Materials Science and Polymer Chemistry

The structural characteristics of this compound make it a compound of interest for materials science and polymer chemistry. cymitquimica.com While specific research on the direct incorporation of this exact molecule into polymers is not widely documented, the applications of its constituent parts suggest significant potential.

For instance, related naphthalene-based dicarboxylic acids, such as 1,4-naphthalene di(carboxylic acid), are used as monomers in the synthesis of high-performance polyesters. researchgate.net These polymers can exhibit desirable properties like high thermal stability. The presence of the carboxylic acid group in this compound allows it to act as a monomer or a modifying agent in condensation polymerization, potentially imparting unique thermal and mechanical properties to materials like polyesters and polyamides.

Furthermore, aromatic carboxylic acids are fundamental building blocks for creating coordination polymers, also known as metal-organic frameworks (MOFs). The carboxylic acid group can coordinate with metal ions, while the naphthalene framework forms the structural backbone of the resulting material. Such materials are investigated for applications in gas storage, catalysis, and sensing.

The table below summarizes the potential applications based on the compound's structural features.

| Structural Feature | Potential Application in Materials Science | Related Research Finding |

| Carboxylic Acid Group | Monomer for condensation polymers (polyesters, polyamides) | Naphthalene dicarboxylic acids are used to synthesize high-temperature liquid crystalline polymers. researchgate.net |

| Carboxylic Acid Group | Linker for Metal-Organic Frameworks (MOFs) | Aromatic polycarboxylic acids are extensively used as building blocks for designing novel metal-organic networks. |

| Dihydronaphthalene Core | Modifier for polymer properties (e.g., thermal stability, rigidity) | Dihydronaphthalene has been explored in polymer processes, such as a molecular weight moderator in alfin rubber production. |

Exploration in Agrochemical Research

The derivatives of this compound are considered of interest in the development of agrochemicals. cymitquimica.com Although specific studies detailing its direct use as an agrochemical are limited, the biological activity of related dihydronaphthalene structures provides a basis for this interest. For example, various synthesized dihydronaphthalene derivatives have been shown to possess antimicrobial and antibacterial properties. nih.gov This is a crucial aspect of agrochemical research, which constantly seeks new compounds to function as fungicides and bactericides for crop protection.

The general role of the carboxylic acid functional group is also well-established in agrochemicals, where it can influence the solubility and transport of a compound within a plant system. Therefore, this compound serves as a potential scaffold that combines a biologically active core with a functional group that can be optimized for agricultural applications.

Precursor for Advanced Dyes and Pigments

The naphthalene core is a well-known chromophore, meaning it is a light-absorbing component that forms the basis of many synthetic dyes. The extended π-electron system of the naphthalene ring is responsible for its ability to absorb ultraviolet and visible light, which is the fundamental principle behind color. Naphthalene-based compounds are used extensively in the synthesis of azo dyes, which represent over 50% of all commercial dyes.

While many traditional naphthalene dyes are synthesized from naphthylamines, this compound represents a viable alternative precursor. The carboxylic acid group provides a key functional handle for modification. It can be used to:

Improve solubility: The -COOH group can be converted to a salt, enhancing the dye's solubility in water for easier application in textile dyeing.

Act as a reactive site: The group can be used to covalently bond the dye to a substrate, such as a fabric fiber, creating a more permanent and wash-fast color.

Tune the color: Modification of the carboxylic acid group can alter the electronic properties of the entire molecule, allowing for the fine-tuning of the dye's color (its absorption spectrum).

The synthesis of dyes from this precursor would likely involve the aromatization of the dihydronaphthalene ring to the more conjugated naphthalene system to enhance its chromophoric properties, a common step in dye synthesis from related precursors.

Concluding Perspectives and Future Research Directions

Unresolved Challenges in the Synthesis and Functionalization

The synthesis and subsequent chemical manipulation of 1,4-dihydronaphthalene-1-carboxylic acid are not without their difficulties. These challenges primarily stem from the inherent chemical properties of the dihydronaphthalene core and the interplay of its functional groups.

A significant hurdle in the synthesis is controlling the regioselectivity and stability of the dihydronaphthalene ring system. The 1,4-isomer is in a delicate balance with its more thermodynamically stable conjugated counterpart, 1,2-dihydronaphthalene (B1214177). google.comgoogle.com Acidic or basic conditions, often employed in synthesis and functionalization, can catalyze this isomerization, leading to mixtures of products and reduced yields of the desired 1,4-isomer. google.comgoogle.com For instance, processes involving strong bases or the generation of alkaline byproducts necessitate rapid workups to prevent this unwanted rearrangement. google.comgoogle.com Furthermore, the synthesis of aryldihydronaphthalene derivatives, a related class of compounds, often requires stringent control of reaction conditions, such as low temperatures, to minimize side reactions and decomposition pathways like dearylation. nih.gov

The functionalization of the pre-formed this compound also presents challenges. The carboxylic acid group itself is a deactivating group, which can complicate electrophilic substitution reactions on the aromatic ring. Conversely, the diene system in the non-aromatic ring offers a site for various reactions, but achieving selectivity between the different functionalities of the molecule can be complex. The development of chemoselective reactions that target either the carboxylic acid, the double bonds, or the aromatic ring without affecting the other parts of the molecule is an ongoing area of research.

Derivatization of the carboxylic acid group, for example, through esterification or amidation, is a common transformation. cymitquimica.com However, the conditions required for these reactions must be carefully chosen to avoid the aforementioned isomerization of the dihydronaphthalene core. The use of mild coupling agents and reaction conditions is therefore paramount.

Potential for Novel Chemical Transformations

The unique juxtaposition of a diene and a carboxylic acid within a semi-rigid bicyclic framework opens the door to a variety of novel chemical transformations. The diene unit, in particular, is a versatile functional group for cycloaddition reactions.

The 1,4-dihydronaphthalene (B28168) skeleton can participate in Diels-Alder reactions, where it can act as the diene component. This allows for the construction of complex polycyclic systems with high stereocontrol. The facial selectivity of these cycloadditions can be influenced by the existing stereocenter at the C1 position, potentially leading to the synthesis of enantiomerically enriched products. Research on related 1,4-epoxy-1,4-dihydronaphthalene (B1582345) systems has demonstrated their utility in cycloaddition reactions to form intricate molecular architectures. researchgate.netresearchgate.netmetu.edu.tr This suggests that this compound could serve as a valuable building block in the synthesis of complex natural products and other biologically active molecules.

Furthermore, the carboxylic acid group can be used to direct reactions or to be transformed into other functional groups, expanding the synthetic utility of the scaffold. For instance, the carboxylic acid could be converted into an acyl radical, which could then participate in a variety of coupling reactions. rsc.org The development of new catalytic systems that can selectively activate and transform the different parts of the molecule will be key to unlocking its full potential for novel chemical transformations.

Future Role in Sustainable Chemistry and Advanced Materials

In the pursuit of a more sustainable chemical industry, feedstocks derived from renewable sources and the design of biodegradable materials are of paramount importance. This compound and its derivatives hold promise in both of these areas.

The naphthalene (B1677914) core of the molecule can, in principle, be derived from lignin, a major component of biomass and a renewable resource. The development of efficient catalytic routes to transform lignin-derived platform molecules into functionalized naphthalenes would provide a sustainable pathway to this class of compounds. The principles of green chemistry, which emphasize waste reduction and the use of renewable feedstocks, are highly relevant to the future production and application of this molecule.

In the realm of advanced materials, the bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers. The carboxylic acid can participate in condensation polymerization to form polyesters or polyamides. The rigid dihydronaphthalene unit incorporated into the polymer backbone would be expected to impart specific properties, such as enhanced thermal stability and altered mechanical characteristics. For instance, the incorporation of rigid cyclic structures is a known strategy to increase the glass transition temperature of polyesters. chemhume.co.uk

Moreover, the potential for this compound to be derived from renewable sources and the possibility of designing the resulting polymers to be biodegradable align well with the goals of a circular economy. The ester linkages in polyesters derived from this monomer would be susceptible to hydrolysis, offering a potential route for biodegradation. nih.govnih.gov Research into the polymerization of this and related monomers could lead to the development of new, high-performance materials with a reduced environmental footprint.

The following table provides a summary of the potential applications of this compound in sustainable chemistry and advanced materials:

| Area | Potential Application | Key Features and Benefits |

| Sustainable Chemistry | Renewable Feedstock | Potential for synthesis from lignin-derived platform molecules. |

| Green Synthesis | Development of catalytic routes with high atom economy and reduced waste. | |

| Advanced Materials | Polymer Monomer | Bifunctional nature allows for condensation polymerization (polyesters, polyamides). |

| High-Performance Polymers | The rigid dihydronaphthalene unit can enhance thermal and mechanical properties. | |

| Biodegradable Materials | Ester linkages in derived polyesters offer a pathway for hydrolytic degradation. |

Q & A

Q. Why do conflicting reports exist regarding the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Discrepancies may arise from chiral auxiliary selection or solvent effects. Reproduce experiments using enantiopure catalysts (e.g., Jacobsen’s salen complexes) and compare enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Control water content (<50 ppm) in solvents like dichloromethane to minimize hydrolysis of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.